molecular formula C31H24N4O4S B2837222 3-benzyl-N-[(furan-2-yl)methyl]-2-{[2-(1H-indol-3-yl)-2-oxoethyl]sulfanyl}-4-oxo-3,4-dihydroquinazoline-7-carboxamide CAS No. 1113133-01-9

3-benzyl-N-[(furan-2-yl)methyl]-2-{[2-(1H-indol-3-yl)-2-oxoethyl]sulfanyl}-4-oxo-3,4-dihydroquinazoline-7-carboxamide

Cat. No. B2837222
CAS RN: 1113133-01-9
M. Wt: 548.62
InChI Key: QBKGNMXFVUZTNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a complex organic molecule that contains several functional groups and rings, including a benzyl group, a furan ring, an indole ring, and a quinazoline ring. These groups are common in many biologically active compounds and pharmaceuticals .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. Unfortunately, without specific information on the synthesis of this exact compound, it’s difficult to provide a detailed analysis .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, would be quite complex. It would include a quinazoline backbone, which is a type of heterocyclic compound that is often found in pharmaceuticals. Attached to this backbone would be a benzyl group, a furan ring, and an indole ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. For example, the presence of the various rings might make it relatively rigid, and the different functional groups could affect its solubility in different solvents .

Scientific Research Applications

Synthesis and Transformations

Research has led to the development of novel hetarylquinolines, including derivatives with significant biological activity potential. For instance, the synthesis of quinoline derivatives substituted in the benzene ring has been explored, providing a foundation for further modifications and the investigation of biological activities (Aleqsanyan & Hambardzumyan, 2021). These synthetic pathways offer opportunities for the creation of compounds with structural similarities to "3-benzyl-N-[(furan-2-yl)methyl]-2-{[2-(1H-indol-3-yl)-2-oxoethyl]sulfanyl}-4-oxo-3,4-dihydroquinazoline-7-carboxamide", enhancing the repertoire of biologically active quinazolines.

Biological Activities

Quinazoline derivatives are recognized for their broad spectrum of biological activities. For instance, the synthesis of quinoline-attached furan-2(3H)-ones has demonstrated anti-inflammatory and antibacterial properties, with reduced gastrointestinal toxicity and lipid peroxidation, indicating their therapeutic potential with minimized side effects (Alam et al., 2011). Similarly, compounds like "3-benzyl-N-[(furan-2-yl)methyl]-2-{[2-(1H-indol-3-yl)-2-oxoethyl]sulfanyl}-4-oxo-3,4-dihydroquinazoline-7-carboxamide" may offer unique biological activities worth exploring.

Antitubercular and Antibacterial Applications

The exploration of heterocyclic compounds for their antimicrobial potential has led to the identification of quinazoline derivatives with promising antitubercular and antibacterial activities. For example, the development of 3-heteroarylthioquinoline derivatives has shown significant in vitro activity against Mycobacterium tuberculosis, highlighting the therapeutic potential of these compounds in tackling resistant strains of tuberculosis (Chitra et al., 2011). This research suggests the potential of "3-benzyl-N-[(furan-2-yl)methyl]-2-{[2-(1H-indol-3-yl)-2-oxoethyl]sulfanyl}-4-oxo-3,4-dihydroquinazoline-7-carboxamide" in contributing to the development of new antibacterial and antitubercular therapies.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. Many compounds with similar structures are used in medicine, where they might interact with biological targets such as enzymes or receptors .

Future Directions

The future directions for research on this compound would likely depend on its intended use. If it shows promise in medical applications, for example, future research might focus on optimizing its synthesis, improving its efficacy, or reducing any side effects .

properties

IUPAC Name

3-benzyl-N-(furan-2-ylmethyl)-2-[2-(1H-indol-3-yl)-2-oxoethyl]sulfanyl-4-oxoquinazoline-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H24N4O4S/c36-28(25-17-32-26-11-5-4-10-23(25)26)19-40-31-34-27-15-21(29(37)33-16-22-9-6-14-39-22)12-13-24(27)30(38)35(31)18-20-7-2-1-3-8-20/h1-15,17,32H,16,18-19H2,(H,33,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBKGNMXFVUZTNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C3=C(C=C(C=C3)C(=O)NCC4=CC=CO4)N=C2SCC(=O)C5=CNC6=CC=CC=C65
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

548.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-benzyl-N-[(furan-2-yl)methyl]-2-{[2-(1H-indol-3-yl)-2-oxoethyl]sulfanyl}-4-oxo-3,4-dihydroquinazoline-7-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.